Molecular Weight Advantage: Intermediate-Sized Scaffold Between Tenonitrozole and Bulky Benzofuran/Naphtho Analogs
Compared to the clinically studied analog tenonitrozole (N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide, MW 255.3 g/mol), the target compound possesses a molecular weight of 335.4 g/mol, placing it in the intermediate range alongside the benzofuran analog (MW 371.4 g/mol) and the phenyl-acetyl analog (MW 373.4 g/mol). This intermediate size may offer a balance between cellular permeability (favored by lower MW) and target-binding surface area (favored by larger substituents) [1]. The MW of 335.4 remains below the typical MW ceiling of 500 for oral drug-likeness (Lipinski's rule), whereas the naphtho analog (CAS 325987-81-3) approaches the upper limits of desirable physicochemical space .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 335.4 g/mol |
| Comparator Or Baseline | Tenonitrozole: 255.3 g/mol; Benzofuran analog (CAS 922455-82-1): 371.4 g/mol; Phenyl-acetyl analog (CAS 308292-87-7): 373.4 g/mol |
| Quantified Difference | Target compound is 80.1 g/mol heavier than tenonitrozole and 36.0 g/mol lighter than the benzofuran analog. |
| Conditions | Computed by PubChem 2.2 (2024.11.20); vendor-reported data for analog molecular weights. |
Why This Matters
For procurement decisions, the intermediate MW of 335.4 may represent a structurally optimized compromise between permeability and target engagement, avoiding the potentially excessive bulk of benzofuran/naphtho analogs while offering more binding functionality than the minimal tenonitrozole scaffold.
- [1] PubChem. N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. PubChem CID 4158779. National Center for Biotechnology Information. Accessed April 2026. View Source
